molecular formula C6H12O3 B1364436 1-(2-Methoxyethoxy)propan-2-one CAS No. 88986-89-4

1-(2-Methoxyethoxy)propan-2-one

Cat. No. B1364436
CAS RN: 88986-89-4
M. Wt: 132.16 g/mol
InChI Key: MSYGEAQDQJEOCJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)propan-2-one, also known as 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, has the molecular formula C7H16O3 and a molecular weight of 148.2001 . It is a compound that is used in various applications in the field of chemistry .


Molecular Structure Analysis

The InChI code for 1-(2-Methoxyethoxy)propan-2-one is 1S/C6H12O3/c1-6(7)5-9-4-3-8-2/h3-5H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

1-(2-Methoxyethoxy)propan-2-one has a molecular weight of 132.16 and is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results .

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “1-(2-Methoxyethoxy)propan-2-one”, but unfortunately, the available information does not provide a detailed analysis of specific applications for this compound. The search results primarily lead to product pages and technical documents that do not detail unique applications .

Safety and Hazards

Safety information for 1-(2-Methoxyethoxy)propan-2-one indicates that it has the following hazard statements: H226, H315, H319, H335 . This suggests that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

properties

IUPAC Name

1-(2-methoxyethoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(7)5-9-4-3-8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYGEAQDQJEOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393232
Record name 1-(2-methoxyethoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethoxy)propan-2-one

CAS RN

88986-89-4
Record name 1-(2-methoxyethoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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